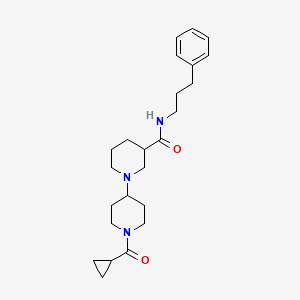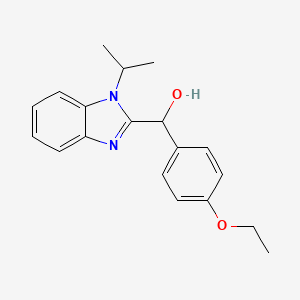![molecular formula C10H12ClNOS B6102230 2-[(4-chlorophenyl)thio]butanamide](/img/structure/B6102230.png)
2-[(4-chlorophenyl)thio]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chlorophenyl)thio]butanamide, also known as CP-102, is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound has been shown to have potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and migraine headaches. In
Scientific Research Applications
2-[(4-chlorophenyl)thio]butanamide has been the subject of numerous scientific studies, particularly in the field of medicinal chemistry. One of the primary applications of this compound is in the treatment of neurological disorders such as epilepsy and migraine headaches. Several studies have shown that this compound has anticonvulsant and anti-migraine properties, and may be effective in reducing the frequency and severity of seizures and headaches.
Mechanism of Action
The exact mechanism of action of 2-[(4-chlorophenyl)thio]butanamide is not yet fully understood, but it is believed to act on several different neurotransmitter systems in the brain. This compound has been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability. Additionally, this compound may also affect the activity of other neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. Studies have demonstrated that this compound can increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anti-migraine properties. Additionally, this compound has been shown to reduce the release of glutamate, which is an excitatory neurotransmitter that can contribute to neuronal damage in conditions such as epilepsy.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 2-[(4-chlorophenyl)thio]butanamide for lab experiments is its relatively low toxicity. Studies have shown that this compound is well-tolerated in animal models, and does not produce significant adverse effects at therapeutic doses. Additionally, this compound has been shown to have good bioavailability, which means that it can be administered orally and still produce therapeutic effects.
However, there are also some limitations to the use of this compound in lab experiments. One of the primary limitations is its relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels in the bloodstream. Additionally, this compound may interact with other medications or compounds, which could affect its efficacy or safety.
Future Directions
There are several future directions for research on 2-[(4-chlorophenyl)thio]butanamide. One potential area of investigation is the development of more potent and selective analogs of this compound, which may have improved therapeutic properties. Additionally, further studies are needed to better understand the mechanism of action of this compound, and to identify potential drug targets for the treatment of neurological disorders. Finally, studies are needed to determine the safety and efficacy of this compound in human clinical trials, in order to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 2-[(4-chlorophenyl)thio]butanamide involves the reaction of 4-chlorothiophenol with butyric anhydride in the presence of a base catalyst. The resulting product is then purified using various chromatography techniques. This synthesis method has been described in detail in several research papers, and has been shown to be effective in producing high yields of this compound.
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c1-2-9(10(12)13)14-8-5-3-7(11)4-6-8/h3-6,9H,2H2,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXOQPALMKVZTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)SC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6102148.png)
![8-[(4-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6102157.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-({methyl[(3-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6102165.png)
![N'-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B6102171.png)



![(1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-piperidinyl)(4-phenoxyphenyl)methanone](/img/structure/B6102196.png)
![3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B6102204.png)
![4-[3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6-yl]phenol](/img/structure/B6102215.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-2-(3-thienyl)acetamide](/img/structure/B6102220.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6102232.png)
![N-[1-{[2-(2,4-dihydroxy-3,6-dimethylbenzylidene)hydrazino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B6102238.png)
![1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B6102240.png)